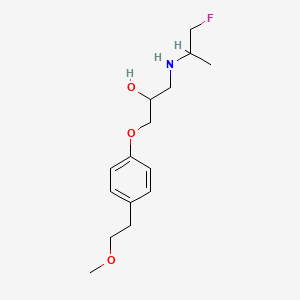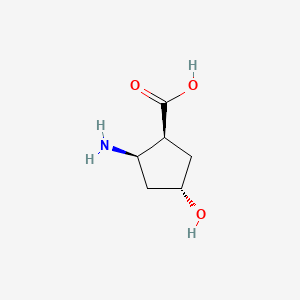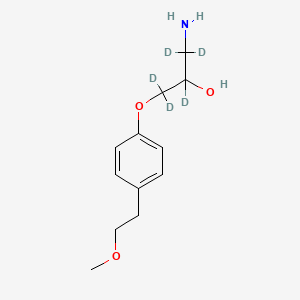
N7-[(2-Hydroxyethoxy)methyl)guanine-d4
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N7-[(2-Hydroxyethoxy)methyl)guanine-d4 is a deuterated analogue of N7-[(2-Hydroxyethoxy)methyl)guanine. This compound is primarily used in scientific research, particularly in the fields of chemistry, biology, and medicine. It is known for its high purity and is often utilized as a biochemical for proteomics research .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N7-[(2-Hydroxyethoxy)methyl)guanine-d4 involves the incorporation of deuterium atoms into the molecular structure of N7-[(2-Hydroxyethoxy)methyl)guanine. This process typically requires the use of deuterated reagents and solvents to achieve the desired isotopic labeling. The reaction conditions often involve controlled temperatures and specific catalysts to ensure the incorporation of deuterium atoms at the correct positions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle deuterated reagents and maintain the purity of the final product. Quality control measures are implemented to ensure the consistency and reliability of the compound for research purposes .
化学反应分析
Types of Reactions
N7-[(2-Hydroxyethoxy)methyl)guanine-d4 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen atoms from the compound.
Reduction: This reaction involves the addition of hydrogen atoms or the removal of oxygen atoms from the compound.
Substitution: This reaction involves the replacement of one functional group with another within the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives of this compound, while reduction reactions may produce reduced forms of the compound.
科学研究应用
N7-[(2-Hydroxyethoxy)methyl)guanine-d4 has a wide range of applications in scientific research:
Chemistry: It is used as a reference standard in analytical chemistry to study reaction mechanisms and kinetics.
Biology: The compound is utilized in proteomics research to study protein interactions and modifications.
Medicine: It serves as a labeled analogue for studying the metabolism and pharmacokinetics of antiviral drugs like acyclovir.
Industry: The compound is used in the development of new pharmaceuticals and as a quality control standard in the production of antiviral drugs
作用机制
The mechanism of action of N7-[(2-Hydroxyethoxy)methyl)guanine-d4 involves its incorporation into biological systems where it can mimic the behavior of its non-deuterated counterpart. The deuterium atoms provide a unique labeling that allows researchers to track the compound’s interactions and transformations within biological pathways. This labeling is particularly useful in studying metabolic pathways and drug metabolism.
相似化合物的比较
Similar Compounds
N7-[(2-Hydroxyethoxy)methyl)guanine: The non-deuterated analogue of N7-[(2-Hydroxyethoxy)methyl)guanine-d4.
Acyclovir: An antiviral drug that shares structural similarities with this compound.
Ganciclovir: Another antiviral drug with a similar mechanism of action .
Uniqueness
This compound is unique due to its deuterium labeling, which provides distinct advantages in research applications. The incorporation of deuterium atoms allows for more precise tracking and analysis of the compound’s behavior in biological systems, making it a valuable tool in scientific research .
属性
CAS 编号 |
1794787-59-9 |
|---|---|
分子式 |
C8H11N5O3 |
分子量 |
229.232 |
IUPAC 名称 |
2-amino-7-[(1,1,2,2-tetradeuterio-2-hydroxyethoxy)methyl]-3H-purin-6-one |
InChI |
InChI=1S/C8H11N5O3/c9-8-11-6-5(7(15)12-8)13(3-10-6)4-16-2-1-14/h3,14H,1-2,4H2,(H3,9,11,12,15)/i1D2,2D2 |
InChI 键 |
ZEJSSOYUBQMVHC-LNLMKGTHSA-N |
SMILES |
C1=NC2=C(N1COCCO)C(=O)N=C(N2)N |
同义词 |
2-Amino-1,7-dihydro-7-[(2-hydroxyethoxy-d4)methyl]-6H-purin-6-one; |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


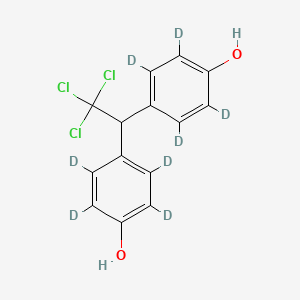
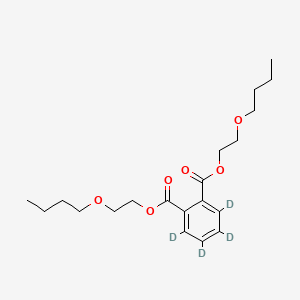
![1,7-Diazaspiro[4.4]nonane-2,6-dione, 8-hydroxy-, (5R-cis)-(9CI)](/img/structure/B586602.png)
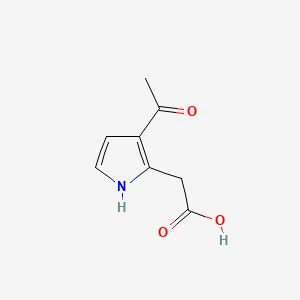
![(2S,3S,4S,5R,6S)-6-[(4R)-4-[(3R,5S,7R,8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B586606.png)
![bis[2-(2-propan-2-yl-1,3-oxazolidin-3-yl)ethyl] carbonate](/img/structure/B586610.png)
